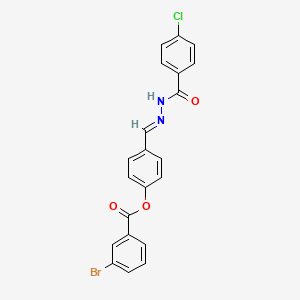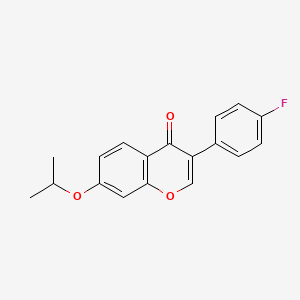
N'-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide is a complex organic compound that features a carbazole moiety, a hydroxypropoxy group, and an isonicotinohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide typically involves multiple steps:
Formation of the Carbazole Derivative: The initial step involves the preparation of a carbazole derivative, such as 9H-carbazole-9-yl benzaldehyde.
Hydroxypropoxy Group Introduction: The carbazole derivative is then reacted with a suitable reagent to introduce the hydroxypropoxy group.
Condensation Reaction: The final step involves a condensation reaction between the hydroxypropoxy carbazole derivative and isonicotinohydrazide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
科学研究应用
N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. The carbazole moiety may interact with biological receptors or enzymes, while the hydroxypropoxy and isonicotinohydrazide groups may contribute to its overall activity. The exact pathways and targets would depend on the specific application and context.
相似化合物的比较
Similar Compounds
- N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide
- N’-(4-(Dimethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide
- N’-(2,6-Dichlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide
Uniqueness
N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
属性
分子式 |
C28H24N4O3 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
N-[(E)-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C28H24N4O3/c33-22(18-32-26-7-3-1-5-24(26)25-6-2-4-8-27(25)32)19-35-23-11-9-20(10-12-23)17-30-31-28(34)21-13-15-29-16-14-21/h1-17,22,33H,18-19H2,(H,31,34)/b30-17+ |
InChI 键 |
YPRYVYFOPSNVOI-OCSSWDANSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)/C=N/NC(=O)C5=CC=NC=C5)O |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C=NNC(=O)C5=CC=NC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11989053.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11989061.png)
![3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11989071.png)



![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11989091.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
![Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-](/img/structure/B11989107.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989113.png)
![Ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate](/img/structure/B11989114.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11989119.png)

